molecular formula C22H28N2O2 B2621138 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide CAS No. 1421452-67-6

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

カタログ番号 B2621138
CAS番号: 1421452-67-6
分子量: 352.478
InChIキー: OVTRJIRGQHUKRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

作用機序

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is a selective inhibitor of PDE4D, an enzyme that hydrolyzes cAMP, a key second messenger in the brain. By inhibiting PDE4D, this compound increases cAMP levels, leading to the activation of downstream signaling pathways that are important for synaptic plasticity and memory formation. In addition, this compound has been shown to reduce the production of amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients and is thought to contribute to the disease pathology.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cognitive impairment. These include:
- Increased cAMP levels in the brain
- Activation of downstream signaling pathways involved in synaptic plasticity and memory formation
- Reduction of neuroinflammation and oxidative stress
- Reduction of amyloid-beta production

実験室実験の利点と制限

One advantage of 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in preclinical studies and may limit its clinical utility.

将来の方向性

There are several potential future directions for the study of 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide. These include:
- Further preclinical studies to elucidate the mechanism of action of this compound and its effects on synaptic plasticity and memory formation
- Clinical trials to test the efficacy of this compound in the treatment of Alzheimer's disease and other cognitive disorders
- Studies to investigate the potential of this compound as a neuroprotective agent in other neurological conditions, such as stroke and traumatic brain injury
- Development of new formulations of this compound with improved pharmacokinetic properties and longer half-life.

合成法

The synthesis of 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide involves a multi-step process that starts with the reaction of 4-bromo-1,1'-biphenyl with 4-piperidin-1-ylbutan-1-ol in the presence of potassium carbonate and copper(I) iodide to yield 2-(4-piperidin-1-ylbutyl)-1,1'-biphenyl-4-ol. This intermediate is then converted to the corresponding acetamide by reaction with acetic anhydride and triethylamine. Finally, the methoxyethyl group is introduced by reaction with 2-methoxyethylamine hydrochloride in the presence of sodium hydride.

科学的研究の応用

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and Down syndrome. In these studies, this compound has been shown to improve cognitive function and memory, as well as reduce neuroinflammation and oxidative stress. This compound has also been tested in human clinical trials for the treatment of Alzheimer's disease, with promising results.

特性

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-phenylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-16-15-24-13-11-21(12-14-24)23-22(25)17-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTRJIRGQHUKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。